N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide
Description
Properties
Molecular Formula |
C5H8N4O |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
N,N-dimethyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C5H8N4O/c1-9(2)5(10)4-3-6-8-7-4/h3H,1-2H3,(H,6,7,8) |
InChI Key |
ZLLVLYLZJCTFTC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NNN=C1 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Followed by Functionalization
The CuAAC reaction is the cornerstone of 1,2,3-triazole synthesis. For N,N-dimethyl-1H-1,2,3-triazole-5-carboxamide, this method involves:
- Triazole Core Formation : Reacting a terminal alkyne with an azide under Cu(I) catalysis to form the 1,2,3-triazole ring.
- Carboxamide Introduction : Subsequent acylation or nucleophilic substitution to install the N,N-dimethylcarboxamide group.
Example Procedure (Adapted from):
- Step 1 : 4,5-Dibromo-1H-1,2,3-triazole is treated with isopropylmagnesium chloride to yield 4-bromo-1H-1,2,3-triazole.
- Step 2 : Carbon dioxide insertion under Grignard conditions forms the carboxylic acid intermediate.
- Step 3 : Methylation with methyl iodide and dimethylamine introduces the N,N-dimethylcarboxamide group.
Optimization Insights :
- Catalyst : CuI (10 mol%) in THF at 0°C–50°C improves regioselectivity.
- Yield : 50–76% after purification via silica chromatography.
Protection/Deprotection Strategies for Functional Group Compatibility
This method employs protective groups to prevent unwanted side reactions during triazole functionalization.
- S-Protection : Benzyl (Bn) or trimethylsilylethyl (TMS-ethyl) groups shield thiols during cycloaddition.
- Deprotection : Reductive removal of Bn groups using H₂/Pd-C or TBAF for TMS-ethyl cleavage.
- Acylation : Reaction with dimethylcarbamoyl chloride in the presence of DCC/DMAP.
- Starting Material : 1-Substituted-4,5-dibromo-1H-1,2,3-triazole.
- Conditions : Grignard reagent (iPrMgCl), CO₂ insertion, and methylation with MeI/K₂CO₃.
- Yield : 53–58% after crystallization.
Direct Carboxamide Formation via Acylation
This one-pot approach simplifies synthesis by directly introducing the carboxamide group during triazole formation.
- Reactants : β-Ketoester derivatives and azides undergo cycloaddition in aqueous ethanol with K₂CO₃.
- In Situ Acylation : Dimethylamine gas or (CH₃)₂NH is introduced to form the carboxamide.
Data Highlights :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | |
| Temperature | 80°C, 16 h | |
| Yield | 30–95% | |
| Purity (HPLC) | >95% |
Microwave-Assisted Synthesis for Rapid Optimization
Microwave irradiation reduces reaction times and improves yields by enhancing kinetic control.
- Cycloaddition : Azide and alkyne are reacted under microwave irradiation (100°C, 20 min).
- Acylation : Dimethylcarbamoyl chloride is added, followed by 5-minute microwave heating.
Advantages :
- Time Efficiency : 25 min vs. 16 h for conventional methods.
- Yield Improvement : 70–85% with reduced byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| CuAAC + Functionalization | 50–76 | 12–24 h | High regioselectivity | Multi-step purification |
| Protection/Deprotection | 53–58 | 24–48 h | Compatibility with sensitive groups | Tedious deprotection steps |
| Direct Acylation | 30–95 | 16 h | One-pot simplicity | Variable yields based on azide |
| Microwave-Assisted | 70–85 | 25 min | Rapid synthesis | Specialized equipment required |
Analytical Characterization
- Triazole Proton : δ 8.05 (s, 1H).
- N,N-Dimethyl : δ 3.11 (s, 6H).
- Aromatic Protons : δ 7.35–7.54 (m, 4H).
- Calculated : C₆H₁₀N₄O ([M+H]⁺): 154.0855.
- Found : 154.0853.
Chemical Reactions Analysis
2.2. Metal-Catalyzed Reactions
Metal-catalyzed reactions, such as those involving copper or nickel, are crucial in the synthesis of triazole derivatives. For instance, nickel-catalyzed azide-alkyne cycloaddition (NiAAC) offers an alternative to CuAAC, providing a versatile platform for synthesizing various triazoles .
3.1. Hydrolysis and Amidation
N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide can undergo hydrolysis to form the corresponding carboxylic acid, which can then be converted into other amide derivatives. This process involves the cleavage of the amide bond under acidic or basic conditions.
3.2. Reduction Reactions
Reduction of triazole derivatives can lead to the formation of various functionalized compounds. For instance, the reduction of ester groups in triazole diesters results in the formation of alcohols or other reduced products .
4.1. Medicinal Chemistry
Triazole derivatives, including those with carboxamide functionalities, have shown potential in medicinal chemistry. They exhibit a range of biological activities, such as anticancer and anti-inflammatory properties .
Data Tables
| Compound | Reaction Conditions | Yield |
|---|---|---|
| 5-Hydroxy-1,2,3-triazoles | β-ketoesters and azides, DBU, MeCN | High |
| N-Phenylacetamide-1,2,3-triazole-indole-2-carboxamides | Click reaction, TBTU, Et3N | Good |
Scientific Research Applications
N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions, which contribute to its biological activity. The compound may inhibit enzymes or modulate receptor activity, leading to its observed effects .
Comparison with Similar Compounds
Structural and Functional Insights
- Alkyl/Aryl Groups (e.g., isobutyl, benzyl): Increase lipophilicity, impacting membrane permeability and bioavailability. For example, SI68’s isobutyl group contributes to higher logP values . Oxygen-Containing Groups (e.g., tetrahydrofuranylmethyl in SI62, methoxyethyl in 47k): Improve solubility in polar solvents, critical for pharmaceutical formulations .
Synthetic Efficiency :
Biological Activity
N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring which is known for its ability to participate in various biological interactions.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties against various pathogens. In a study evaluating the antimicrobial activities of several triazole derivatives, it was found that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 32 µg/mL |
| Triazole B | Pseudomonas aeruginosa | 64 µg/mL |
| This compound | Not explicitly tested | Data pending |
The exact MIC for this compound remains to be determined in specific studies but is expected to follow similar trends as observed in related compounds .
Anticancer Activity
Research has indicated that triazole derivatives can exhibit significant anticancer properties. In particular, this compound and its analogs have been evaluated against various cancer cell lines. One study reported that triazoles demonstrated up to 97% inhibition in cancer cell growth when tested against the NCI-60 cell panel .
Case Study: Inhibition of Cancer Cell Lines
A detailed evaluation of the compound's effect on cancer cell lines revealed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 0.52 | Induction of apoptosis via caspase activation |
| DU145 (Prostate) | 0.83 | Cell cycle arrest at G2/M phase |
These findings suggest that this compound may induce apoptosis and inhibit cell proliferation through various mechanisms .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown promising results as an α-glucosidase inhibitor:
| Compound | Type of Inhibition | Binding Affinity (kcal/mol) |
|---|---|---|
| N,N-Dimethyl... | Competitive | -9.4 |
| Acarbose | Non-competitive | -7.8 |
The compound's competitive inhibition suggests it effectively occupies the active site of α-glucosidase, thereby preventing substrate binding .
Toxicity and Safety Profile
Preliminary toxicity evaluations indicate that this compound exhibits a favorable safety profile with EC50 values significantly above 100%, suggesting low toxicity levels . Further studies are necessary to fully characterize its safety profile in vivo.
Q & A
Q. Table 1: Key Spectroscopic Signatures
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Triazole C-H | 7.8–8.2 (1H, s) | 1600–1650 (C=N) |
| N,N-Dimethylcarboxamide | 2.9–3.1 (6H, s) | 1680–1700 (C=O) |
Q. Table 2: Reaction Yield Optimization
| Parameter | Optimal Condition | Yield Increase |
|---|---|---|
| Solvent | DMF | 15–20% |
| Temperature | 80°C | 10–12% |
| Catalyst (CuI) | 5 mol% | 25–30% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
